

# An In-depth Technical Guide to N-(Biotin)-N-bis(PEG1-alcohol)

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Compound of Interest		
Compound Name:	N-(Biotin)-N-bis(PEG1-alcohol)	
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### Introduction

**N-(Biotin)-N-bis(PEG1-alcohol)**, a specialized branched linker molecule, is a valuable tool in modern biochemical and pharmaceutical research. This compound integrates a high-affinity biotin moiety with a branched structure containing two terminal hydroxyl groups, each extended by a single ethylene glycol (PEG1) unit.[1][2] This unique architecture provides a foundation for further chemical modification, making it a versatile building block in the development of complex bioconjugates, particularly in the fields of targeted protein degradation (e.g., Proteolysis Targeting Chimeras or PROTACs) and antibody-drug conjugates (ADCs).[3][4] The biotin group allows for strong and specific binding to avidin and streptavidin, enabling applications in affinity chromatography, immunoassays, and targeted delivery.[5] The hydrophilic PEG spacers enhance solubility and can reduce non-specific binding of the final conjugate.[5] This guide provides a comprehensive overview of the structure, properties, and potential applications of **N-(Biotin)-N-bis(PEG1-alcohol)**.

## **Core Structure and Properties**

**N-(Biotin)-N-bis(PEG1-alcohol)** is characterized by a central nitrogen atom to which a biotinyl pentanamide group and two 2-(2-hydroxyethoxy)ethyl arms are attached.[1][6] This branched structure offers two primary alcohol functionalities for subsequent chemical derivatization.

## **Physicochemical Data**



A summary of the key quantitative data for **N-(Biotin)-N-bis(PEG1-alcohol)** is presented in the table below.

Property	Value	Reference(s)
CAS Number	2100306-75-8	[6]
Molecular Formula	C18H33N3O6S	[6]
Molecular Weight	419.54 g/mol	[4]
Appearance	White to off-white solid	[3]
Purity	Typically >95% or >98%	[1][6]
Solubility	Soluble in DMSO and other organic solvents	[3]
Storage Conditions	-20°C	[6]

## **Chemical Structure Diagram**

The chemical structure of N-(Biotin)-N-bis(PEG1-alcohol) is depicted below.

Caption: Structure of N-(Biotin)-N-bis(PEG1-alcohol).

## **Synthesis**

The synthesis of **N-(Biotin)-N-bis(PEG1-alcohol)** generally involves the acylation of a bis(PEG1-alcohol) amine with an activated form of biotin.[3] A generalized synthetic scheme is as follows:

- Activation of Biotin: The carboxylic acid of biotin is activated to facilitate amide bond formation. This can be achieved using common coupling agents such as N,N'dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, for example, an Nhydroxysuccinimide (NHS) ester.
- Coupling Reaction: The activated biotin is then reacted with bis(2-(2aminoethoxy)ethoxy)amine in an appropriate organic solvent like dimethylformamide (DMF)



or dichloromethane (DCM), often in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

 Purification: The final product is purified from the reaction mixture using techniques such as column chromatography on silica gel to yield the pure N-(Biotin)-N-bis(PEG1-alcohol).

## **Experimental Protocols and Applications**

The terminal hydroxyl groups of **N-(Biotin)-N-bis(PEG1-alcohol)** are key to its utility, serving as points for further chemical modification. Below are representative protocols for its application.

## Protocol 1: Functionalization of Hydroxyl Groups for Bioconjugation

The primary alcohol groups can be activated for reaction with nucleophiles on biomolecules. A common strategy is to convert them into a more reactive functional group, such as a p-toluenesulfonate (tosylate) or a carboxylic acid.

#### Materials:

- N-(Biotin)-N-bis(PEG1-alcohol)
- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane (DCM)
- Sodium azide (for subsequent conversion to amine) or other nucleophiles
- Appropriate buffers and solvents for purification

#### Methodology:

 Tosylation: Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DCM. Cool the solution to 0°C in an ice bath.



- Add an excess of triethylamine or pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.
- Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting tosylated intermediate by column chromatography. The tosylated product is now activated for nucleophilic substitution with amines, thiols, or azides.

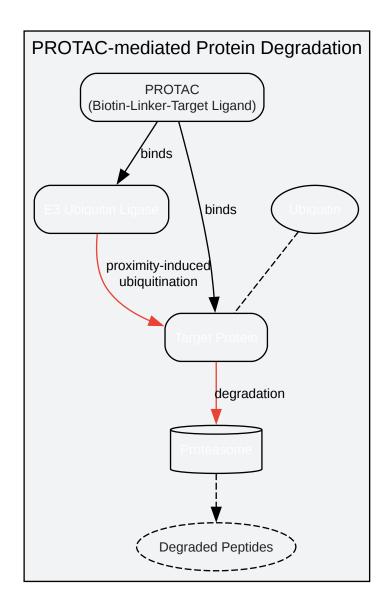
## **Application in Targeted Protein Degradation (PROTACs)**

As a PROTAC linker, **N-(Biotin)-N-bis(PEG1-alcohol)** can be elaborated to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The biotin moiety itself can serve as a versatile handle for binding to streptavidin-fused proteins or as a point of attachment for one of the ligands.

The workflow for utilizing this linker in PROTAC development is illustrated below.







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